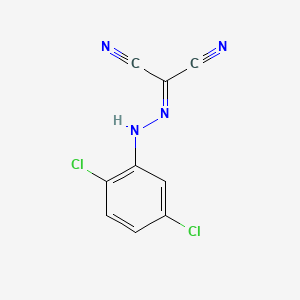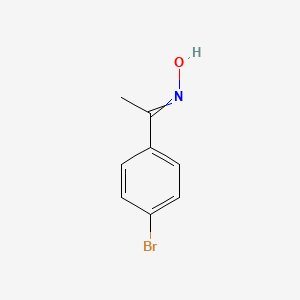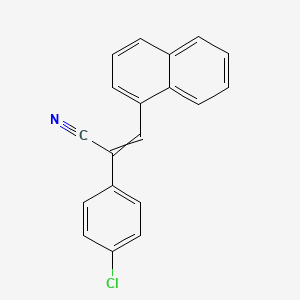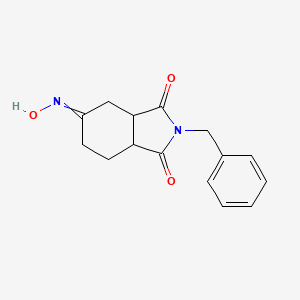
2-(4-methoxyphenyl)-6-methylpyrimidine-4(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-6-methylpyrimidine-4(3H)-thione: is a heterocyclic compound that features a pyrimidine ring substituted with a methoxyphenyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxyphenyl)-6-methylpyrimidine-4(3H)-thione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with acetylacetone in the presence of a base to form an intermediate, which is then cyclized with thiourea to yield the desired pyrimidine-thione compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Methoxyphenyl)-6-methylpyrimidine-4(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-(4-methoxyphenyl)-6-methylpyrimidine-4(3H)-thione is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological studies due to its potential bioactivity. It can be used as a scaffold for the development of new drugs with antimicrobial, antiviral, or anticancer properties .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its derivatives may find applications in the development of new polymers, coatings, and electronic materials .
Mecanismo De Acción
The mechanism of action of 2-(4-methoxyphenyl)-6-methylpyrimidine-4(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparación Con Compuestos Similares
- 2-(4-Methoxyphenyl)-4H-pyrimidine-4-thione
- 2-(4-Methoxyphenyl)-6-methylpyrimidine-4-one
- 2-(4-Methoxyphenyl)-6-methylpyrimidine-4-thiol
Comparison: Compared to similar compounds, 2-(4-methoxyphenyl)-6-methylpyrimidine-4(3H)-thione is unique due to the presence of both a methoxyphenyl group and a thione group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C12H12N2OS |
|---|---|
Peso molecular |
232.30 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C12H12N2OS/c1-8-7-11(16)14-12(13-8)9-3-5-10(15-2)6-4-9/h3-7H,1-2H3,(H,13,14,16) |
Clave InChI |
DDLIQJJBTBAGCH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=S)N=C(N1)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089486.png)
![(6aR,8R,9S,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,8-diol](/img/structure/B14089509.png)



![2-(4-benzylpiperazin-1-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14089520.png)
![3-(2-chlorobenzyl)-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14089524.png)
![3-Indolizinecarboxylic acid, 6-aminooctahydro-5-oxo-, methyl ester, [3S-(3alpha,6alpha,8abeta)]-(9CI)](/img/structure/B14089530.png)

![6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089545.png)
![9-(4-ethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14089551.png)



